
N-(4-Butoxybenzyl)-3-propoxyaniline
Descripción general
Descripción
“N-(4-Butoxybenzyl)-3-propoxyaniline” is a complex organic compound. It is composed of an aniline group (a primary aromatic amine), a butoxybenzyl group, and a propoxy group .
Molecular Structure Analysis
The molecular structure of “N-(4-Butoxybenzyl)-3-propoxyaniline” would be determined by the arrangement of its constituent groups. It would likely have a complex, multi-ring structure due to the presence of the benzyl and aniline groups .Chemical Reactions Analysis
The reactivity of “N-(4-Butoxybenzyl)-3-propoxyaniline” would depend on its exact molecular structure. The aniline group could potentially undergo reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Butoxybenzyl)-3-propoxyaniline” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Phase Transitions and Thermodynamics
Research on related compounds, such as N-(p-n-octyloxybenzylidene)-p-n-alkoxyanilines, has explored their phase transitions and thermodynamic parameters. These studies are crucial for understanding the physical properties of liquid crystalline materials, which are widely used in displays and optical devices. The thermodynamical and thermoacoustic parameters of these compounds reveal insights into the phase transformation processes, which are essential for designing materials with specific optical and electronic properties (Fakruddin et al., 2010).
Antioxidant Activity Analysis
Antioxidants play a significant role in various fields, including food engineering, medicine, and pharmacy. Understanding the antioxidant activity of compounds can lead to developments in preserving food quality and in pharmaceutical applications. Analytical methods, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine the antioxidant capacity of complex samples, which could be applicable for analyzing compounds similar to N-(4-Butoxybenzyl)-3-propoxyaniline for potential antioxidant properties (Munteanu & Apetrei, 2021).
Polymer and Materials Science
Polymers featuring photolabile groups, such as the o-nitrobenzyl group, have garnered interest for their ability to alter polymer properties through irradiation. This research area explores the potential for integrating similar functional groups into polymer chains to develop photodegradable hydrogels and other materials with novel properties for applications in biomedicine, electronics, and environmental technology (Zhao et al., 2012).
Synthesis and Characterization
The synthesis and characterization of compounds, including their liquid crystalline phases, provide foundational knowledge for developing new materials with tailored properties. Studies on compounds such as N-(p-n-alkyloxybenzylidene)-p-n-butyloxyanilines, which share structural similarities with N-(4-Butoxybenzyl)-3-propoxyaniline, contribute to our understanding of how molecular structure influences material properties, including phase behavior and thermal stability (Kumari et al., 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-3-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-3-5-14-23-19-11-9-17(10-12-19)16-21-18-7-6-8-20(15-18)22-13-4-2/h6-12,15,21H,3-5,13-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOPSRZJDHCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxybenzyl)-3-propoxyaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



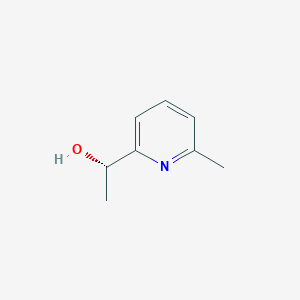
![N-[3-(1H-imidazol-1-yl)propyl]-4,6-dimethyl-1,3-benzothiazol-2-amine](/img/structure/B1451579.png)
![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)

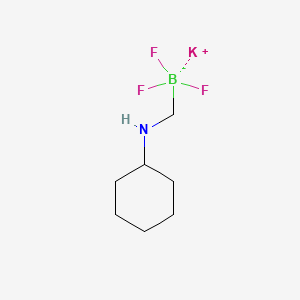
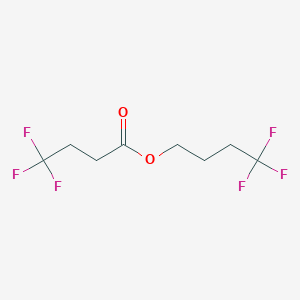
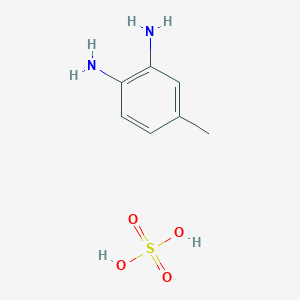
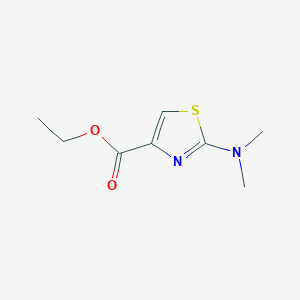
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
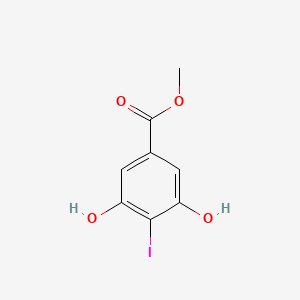
![N'-hydroxy-6-[3-(3-methylisoxazol-5-yl)propoxy]pyridine-3-carboximidamide](/img/structure/B1451594.png)
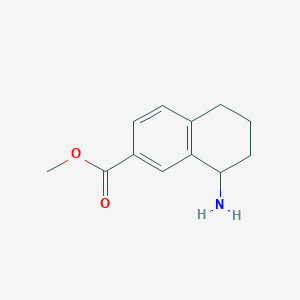
![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)